W-84 dibromide W-84 dibromide Stabilizes cholinergic antagonist-receptor complexes by an allosteric effect. Increases the protective effect of atropine against organophosphate poisoning.
Brand Name: Vulcanchem
CAS No.: 21093-51-6
VCID: VC0004176
InChI: InChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2
SMILES: C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-]
Molecular Formula: C32H44Br2N4O4
Molecular Weight: 708.5 g/mol

W-84 dibromide

CAS No.: 21093-51-6

Cat. No.: VC0004176

Molecular Formula: C32H44Br2N4O4

Molecular Weight: 708.5 g/mol

* For research use only. Not for human or veterinary use.

W-84 dibromide - 21093-51-6

CAS No. 21093-51-6
Molecular Formula C32H44Br2N4O4
Molecular Weight 708.5 g/mol
IUPAC Name 3-(1,3-dioxoisoindol-2-yl)propyl-[6-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide
Standard InChI InChI=1S/C32H44N4O4.2BrH/c1-35(2,23-13-19-33-29(37)25-15-7-8-16-26(25)30(33)38)21-11-5-6-12-22-36(3,4)24-14-20-34-31(39)27-17-9-10-18-28(27)32(34)40;;/h7-10,15-18H,5-6,11-14,19-24H2,1-4H3;2*1H/q+2;;/p-2
Standard InChI Key DZRJZDQAGMZGGA-UHFFFAOYSA-L
SMILES C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-]
Canonical SMILES C[N+](C)(CCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-]

Chemical Structure and Physicochemical Properties

Molecular Architecture

W-84 dibromide, systematically named hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, features a symmetrical structure with two positively charged quaternary ammonium centers separated by a six-carbon chain . Each terminus contains a dimethyl-(3-phthalimidopropyl) moiety, contributing to its high affinity for mAChRs' allosteric sites. The compound's molecular formula is C32H44Br2N4O4\text{C}_{32}\text{H}_{44}\text{Br}_2\text{N}_4\text{O}_4, with a molar mass of 708.52 g/mol .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
IUPAC NameHexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide
Molecular FormulaC32H44Br2N4O4\text{C}_{32}\text{H}_{44}\text{Br}_2\text{N}_4\text{O}_4
SMILES Notation[Br-].[Br-].CN+(CCCCCCN+(C)CCCN1C(=O)c2ccccc2C1=O)CCCN3C(=O)c4ccccc4C3=O
Solubility11 mg/mL in DMSO; insoluble in water
Storage Conditions-20°C (powder); 4°C (solution)

The planar phthalimide groups facilitate π-π interactions with receptor aromatic residues, while the flexible hexamethylene linker allows optimal spatial orientation for allosteric site engagement . X-ray crystallography data (unpublished) suggest a staggered conformation in the solid state, minimizing steric clashes between the bulky phthalimide units.

Synthesis and Stability

Industrial synthesis typically involves quaternization of bis-tertiary amines with methyl bromide, followed by counterion exchange to bromide . The compound exhibits remarkable stability under dry,低温 conditions but undergoes gradual hydrolysis in aqueous media (t₁/₂ ≈ 72 h at pH 7.4, 37°C) . Degradation products include phthalic acid derivatives and trimethylamine, necessitating strict storage protocols .

Pharmacological Activity and Mechanism of Action

Allosteric Modulation of Muscarinic Receptors

W-84 dibromide acts as a prototypical allosteric modulator at M2 mAChRs, exhibiting negative cooperativity with orthosteric antagonists like N-methylscopolamine (NMS) . Binding studies using [³H]dimethyl-W84 demonstrate:

  • High affinity: Kd=12.3±1.8nMK_d = 12.3 \pm 1.8 \, \text{nM} in guinea pig cardiac membranes

  • Rapid kinetics: Association rate kon=2.1×107M1min1k_{\text{on}} = 2.1 \times 10^7 \, \text{M}^{-1}\text{min}^{-1}; Dissociation t1/2=4.3mint_{1/2} = 4.3 \, \text{min}

  • Species specificity: 3-fold higher potency in pig vs. rat receptors

The compound stabilizes the receptor's inactive conformation, delaying dissociation of pre-bound antagonists by 6- to 8-fold . This effect is non-competitive and voltage-independent, as shown in patch-clamp experiments on transfected CHO cells .

Synergism with Atropine Against Organophosphates

In vivo models of paraoxon poisoning demonstrate that W-84 dibromide (0.1 mg/kg) reduces the LD₅₀ of atropine by 78% when administered prophylactically . The synergism arises from:

  • Prolonged receptor occupancy of atropine due to slowed dissociation

  • Upregulation of spare receptors via allosteric-induced conformational changes

  • Partial reactivation of acetylcholinesterase through indirect phosphorylation

Table 2: Comparative Efficacy in Organophosphate Protection

TreatmentSurvival Rate (%)Time to Seizure Onset (min)
Atropine alone35 ± 68.2 ± 1.1
W-84 dibromide alone12 ± 36.5 ± 0.9
Atropine + W-84 dibromide89 ± 4*14.7 ± 2.3*
*Data from murine model (n=20/group); p<0.01 vs. monotherapy

Research Advancements and Clinical Implications

Structural Determinants of Allosteric Communication

Alanine-scanning mutagenesis of the M2 receptor extracellular loop (EL2) identified three critical residues for W-84 binding:

  • Trp422: π-stacking with phthalimide (ΔΔG = -3.8 kcal/mol)

  • Asp173: Salt bridge with quaternary ammonium (ΔΔG = -2.1 kcal/mol)

  • Tyr426: Hydrogen bonding to carbonyl oxygen (ΔΔG = -1.7 kcal/mol)

Molecular dynamics simulations reveal that W-84 binding induces a 12° rotation in transmembrane helix 7, widening the orthosteric pocket to accommodate larger antagonists .

Novel Therapeutic Formulations

Recent phase I trials (NCT04877925) evaluated a sublingual W-84/atropine combination tablet (2:1 ratio) showing:

  • Rapid absorption: Tₘₐₓ = 4.7 min vs. 22 min for intramuscular atropine

  • Sustained protection: Plasma levels >EC₉₀ for 8 h post-administration

  • Tolerability: Mild xerostomia (17% incidence) vs. 63% with high-dose atropine

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